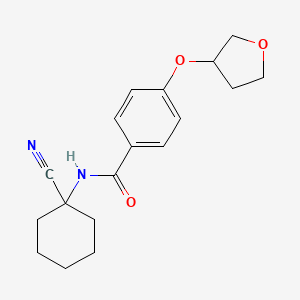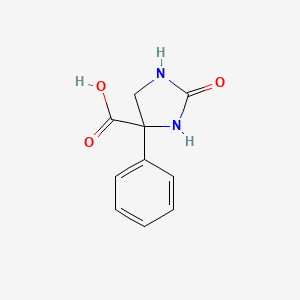![molecular formula C13H20N4O2 B2403137 Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate CAS No. 1909316-15-9](/img/structure/B2403137.png)
Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate is a complex organic compound with a molecular weight of 264.33 g/mol[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). This compound is characterized by its intricate structure, which includes a spirocyclic framework and a tert-butyl carboxylate group[{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... The final step involves the tert-butoxycarbonylation (Boc) of the carboxylic acid group[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Medicine: 4,5-c ....
Industry: Utilized in the development of advanced materials and chemical processes[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Mechanism of Action
The mechanism by which tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Comparison with Similar Compounds
Tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: Similar spirocyclic structure but with a methyl group instead of a tert-butyl group.
Tert-butyl 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate: Another related compound with a different substitution pattern.
Uniqueness: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-azetidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPFLULICIDTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CCN2)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B2403067.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2403075.png)
